N-(3-isopropoxyphenyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxyphenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as IEM-1923, is a novel chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of IEM-1923 is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. The compound has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cancer progression and neurodegeneration.
Biochemical and Physiological Effects:
IEM-1923 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. Additionally, the compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Furthermore, it has been shown to protect neurons from oxidative stress and neuroinflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
IEM-1923 has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for therapeutic development. Additionally, the compound has good solubility and stability, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations is that the synthesis of IEM-1923 is a complex process that requires expertise in organic chemistry. Furthermore, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of IEM-1923. One of the directions is to further investigate its therapeutic potential in the treatment of cancer, inflammation, and neurological disorders. Additionally, studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, studies are needed to evaluate its safety and efficacy in clinical trials. Finally, the development of new synthetic methods for IEM-1923 may facilitate its use in various scientific research applications.
Conclusion:
In conclusion, IEM-1923 is a novel chemical compound that has shown promising results in various scientific research applications. The compound exhibits potent anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for therapeutic development. However, further studies are needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
IEM-1923 is a synthetic compound that can be prepared using a multistep reaction sequence. The synthesis method involves the reaction of 3-isopropoxyaniline with 2,3-dichlorophenol, followed by the reaction of the resulting intermediate with 2-methoxyphenol. Finally, the product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of IEM-1923 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
IEM-1923 has shown promising results in various scientific research applications. It has been studied extensively for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Eigenschaften
Molekularformel |
C18H21NO4 |
---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-(3-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO4/c1-13(2)23-15-8-6-7-14(11-15)19-18(20)12-22-17-10-5-4-9-16(17)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
BLFXNYQGFUZGJW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2OC |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.